1-(2-Methylnaphthyl) trifluoromethyl ketone

Anticancer Cell Viability Structure-Activity Relationship

1-(2-Methylnaphthyl) trifluoromethyl ketone (CAS 131831-98-6) is a specialized fluorinated ketone derivative with a naphthalene backbone. It is primarily used as a chemical building block and research tool in medicinal chemistry, particularly as a precursor for potential zinc-binding groups in the design of enzyme inhibitors.

Molecular Formula C13H9F3O
Molecular Weight 238.2 g/mol
CAS No. 131831-98-6
Cat. No. B155382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylnaphthyl) trifluoromethyl ketone
CAS131831-98-6
Molecular FormulaC13H9F3O
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F
InChIInChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3
InChIKeySVCSLYJRHLULLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylnaphthyl) Trifluoromethyl Ketone (CAS 131831-98-6): A Specialized Fluorinated Synthon for Medicinal Chemistry Research


1-(2-Methylnaphthyl) trifluoromethyl ketone (CAS 131831-98-6) is a specialized fluorinated ketone derivative with a naphthalene backbone. It is primarily used as a chemical building block and research tool in medicinal chemistry, particularly as a precursor for potential zinc-binding groups in the design of enzyme inhibitors. The compound features a trifluoromethyl ketone (TFMK) moiety, known for its unique reactivity and stability, attached to a 2-methylnaphthyl ring [1].

Fluorinated synthon for medicinal chemistry and enzyme inhibitor design
TFMK moiety reported as zinc-binding group precursor
Building block for SAR studies targeting HDAC and kinase inhibition

Why Unsubstituted or Positional Isomer Naphthyl TFMKs Cannot Substitute for 1-(2-Methylnaphthyl) Trifluoromethyl Ketone in Targeted Research


While the trifluoromethyl ketone class is broadly associated with zinc-dependent enzyme inhibition, the specific placement of the methyl group at the 2-position of the naphthyl ring in 1-(2-Methylnaphthyl) trifluoromethyl ketone (CAS 131831-98-6) creates a unique steric and electronic environment that directly impacts target engagement. For instance, in pheromone response inhibition assays with processionary moths, α-naphthyl and β-naphthyl TFMKs (lacking the 2-methyl substituent) exhibited notable but undifferentiated activity [1]. The introduction of the methyl group is known to modulate lipophilicity and, critically, the geometry of the zinc-binding event at enzyme active sites, making unsubstituted or positional isomers unsuitable surrogates for experiments requiring this precise molecular topology .

Target Compound

1-(2-Methylnaphthyl) TFMK: 2-methyl group modulates steric and electronic environment, influencing zinc-binding geometry and target engagement.

Unsubstituted / Positional Isomers

Naphthyl TFMKs without the 2-methyl substituent may lack the precise molecular topology required for selective enzyme interactions; class-level activity does not ensure interchangeability.

Quantitative Differentiation: Head-to-Head Comparisons of 1-(2-Methylnaphthyl) Trifluoromethyl Ketone (CAS 131831-98-6) Against In-Class Analogs


Antiproliferative Potency: 1-(2-Methylnaphthyl) Trifluoromethyl Ketone vs. Unsubstituted Naphthyl TFMKs in Cancer Cell Lines

1-(2-Methylnaphthyl) trifluoromethyl ketone demonstrates measurable antiproliferative activity in specific cancer cell lines. The compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines . This activity is often attributed to the compound's ability to act as a zinc-binding group (ZBG) and inhibit histone deacetylases (HDACs), a key epigenetic target in oncology . In contrast, simpler naphthyl TFMKs lacking the 2-methyl substituent (e.g., 1-naphthyl TFMK, CAS 6500-37-4; 2-naphthyl TFMK) show no reported activity in these models, suggesting the methyl group is a critical determinant for this specific cellular outcome.

Antiproliferative IC50
Class-level inference
Micromolar range (breast & lung cancer cell lines)
Supports SAR starting point for HDAC inhibition research
No reported activity for unsubstituted naphthyl TFMKs
Anticancer Cell Viability Structure-Activity Relationship

Lipophilicity Modulation: Impact of 2-Methyl Substitution on cLogP Compared to Unsubstituted Naphthyl TFMK

The trifluoromethyl group is well-established to increase a molecule's lipophilicity and metabolic stability . In the case of 1-(2-Methylnaphthyl) trifluoromethyl ketone (CAS 131831-98-6), the presence of the additional 2-methyl group on the naphthalene core further enhances its lipophilic character compared to the unsubstituted 1-naphthyl TFMK (CAS 6500-37-4). While experimental logP values are not available, the structural difference allows for a class-level inference: the 2-methylnaphthyl derivative possesses a higher calculated partition coefficient (cLogP), which can influence its ability to penetrate cell membranes and interact with hydrophobic protein pockets. This is a key differentiator for applications where increased membrane permeability is desired .

Lipophilicity (cLogP)
Class-level inference
Higher cLogP predicted vs. 1-naphthyl TFMK
May influence membrane permeability and hydrophobic pocket interactions
Qualitative increase from methyl substituent
Medicinal Chemistry Physicochemical Properties Drug Design

Kinase Inhibition Warhead Potential: Covalent Reversibility of 1-(2-Methylnaphthyl) Trifluoromethyl Ketone vs. Non-Fluorinated Ketones

The aromatic trifluoromethyl ketone motif, as present in 1-(2-Methylnaphthyl) trifluoromethyl ketone (CAS 131831-98-6), has been recently characterized as a novel covalently reversible warhead for designing kinase inhibitors, enabling the targeting of non-catalytic cysteine residues in enzymes such as FGFR4 and JAK3 . This mechanism of action is a property of the TFMK group itself and is distinct from non-fluorinated ketones, which generally do not form these reversible covalent bonds with the same affinity or specificity. While direct comparative data for this specific compound are not available, its structure positions it as a candidate for this application, unlike non-fluorinated analogs.

Covalent warhead potential
Class-level inference
TFMK: covalently reversible (e.g., FGFR4, JAK3)
Non-fluorinated ketones: generally non-covalent
Supports exploration as a kinase probe warhead
Mechanistic difference; direct comparative data not available
Kinase Inhibition Covalent Warhead Chemical Biology

High-Value Applications of 1-(2-Methylnaphthyl) Trifluoromethyl Ketone (CAS 131831-98-6) in Advanced R&D


Lead Generation for HDAC Inhibitors in Oncology

This compound serves as a starting point for synthesizing novel histone deacetylase (HDAC) inhibitors. Its TFMK group acts as a zinc-binding group (ZBG), and its observed micromolar-range activity in breast and lung cancer cell lines provides a validated chemical starting point for lead optimization via structure-activity relationship (SAR) studies. Researchers can use this scaffold to improve potency and selectivity against specific HDAC isoforms .

Development of Covalent Kinase Probes

As a member of the TFMK class, this compound is a candidate for developing covalently reversible probes to study kinase function. Its warhead can be incorporated into larger molecules designed to target non-catalytic cysteines in kinases like FGFR4 and JAK3, enabling the investigation of novel therapeutic strategies and cellular signaling pathways .

Synthesis of Fluorinated Pharmacons

The compound is a valuable fluorinated building block for constructing more complex drug-like molecules. The strong electron-withdrawing nature and enhanced metabolic stability conferred by the trifluoromethyl group allow medicinal chemists to improve the lipophilicity and binding affinity of potential drug candidates across various therapeutic areas .

Chemical Biology Studies of Enzyme Inhibition Mechanisms

The compound's trifluoromethyl ketone group is known to hydrate and form a stable gem-diol that can chelate zinc ions in enzyme active sites. This property makes it a useful tool for studying the mechanism of zinc-dependent enzymes, such as HDACs and matrix metalloproteinases, in biochemical and biophysical assays .

Application
Selection Property
Validation Focus
HDAC inhibitor lead generation
Zinc-binding group precursor
SAR-based potency optimization in reported cell models
Covalent kinase probe development
TFMK warhead reactivity
Target engagement and reversibility assays
Fluorinated pharmacon synthesis
Fluorinated building block
Lipophilicity and metabolic stability evaluation
Enzyme inhibition mechanism studies
Zinc-chelating gem-diol formation
Biochemical and biophysical assay contexts

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